molecular formula C12H22Cl2N4O2 B1402405 Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride CAS No. 1361113-56-5

Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride

Cat. No. B1402405
CAS RN: 1361113-56-5
M. Wt: 325.23 g/mol
InChI Key: YELZCTBRWNRXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride is a useful research compound. Its molecular formula is C12H22Cl2N4O2 and its molecular weight is 325.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cathepsin S Inhibition

Morpholine derivatives have been found effective in inhibiting Cathepsin S, an enzyme implicated in various diseases. For instance, Morpholine-4-carboxylic acid derivatives have shown potent, reversible, and selective inhibition of this enzyme, with applications in therapeutic research (Latli et al., 2012).

2. Pharmaceutical Chemistry

In pharmaceutical chemistry, morpholine derivatives play a significant role in synthesizing various pharmacologically active compounds. For example, they are involved in the synthesis of pyrazoloisoindole and pyrimidine rings, which are crucial in drug development (Wolf et al., 2005).

3. Peptidomimetic Chemistry

Morpholine derivatives are utilized in peptidomimetic chemistry. Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from dimethoxyacetaldehyde and serine methyl ester, demonstrates compatibility with solid-phase peptide synthesis, thereby enabling its application in this field (Sladojevich et al., 2007).

properties

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)morpholine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2.2ClH/c1-4-16-9(3)11(8(2)15-16)14-12(17)10-7-13-5-6-18-10;;/h10,13H,4-7H2,1-3H3,(H,14,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELZCTBRWNRXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2CNCCO2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride
Reactant of Route 2
Reactant of Route 2
Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride
Reactant of Route 3
Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride
Reactant of Route 4
Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride
Reactant of Route 5
Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride
Reactant of Route 6
Reactant of Route 6
Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride

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